3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-22-13-6-5-12(17-15(19)7-8-16)11-14(13)23(20,21)18-9-3-2-4-10-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLQMXNIGDOHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCl)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Hydrolysis Reactions
The 3-chloro substituent on the propanamide chain is susceptible to nucleophilic substitution. Under basic or aqueous conditions, hydrolysis yields 3-hydroxypropanamide derivatives (Figure 1A) .
| Reaction Type | Conditions | Product | Key References |
|---|---|---|---|
| Chloride hydrolysis | NaOH/H₂O, reflux | 3-hydroxy-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide |
The amide bond may undergo hydrolysis under strongly acidic or basic conditions, producing 3-chloropropanoic acid and 4-methoxy-3-(piperidine-1-sulfonyl)aniline .
Oxidation Reactions
The methoxy group (-OCH₃) on the phenyl ring can oxidize to a quinone structure under strong oxidizing agents (e.g., KMnO₄/H⁺). This reactivity is enhanced by electron-donating substituents adjacent to the methoxy group.
| Reaction Type | Conditions | Product | Key References |
|---|---|---|---|
| Methoxy oxidation | KMnO₄, acidic conditions | Quinone derivative with sulfonyl-piperidine |
Nucleophilic Substitution
The chlorine atom participates in nucleophilic displacement reactions. For example:
-
Reaction with amines (e.g., piperidine) yields 3-aminated propanamide derivatives (Figure 1B) .
-
Thiol-containing nucleophiles (e.g., cysteine residues in proteins) may displace the chloride, forming covalent adducts .
| Reaction Type | Conditions | Product | Key References |
|---|---|---|---|
| Amine substitution | Piperidine, DMF, 80°C | 3-piperidine-propanamide derivative | |
| Thiol substitution | Physiological conditions | Protein-conjugated adduct |
Sulfonamide Reactivity
The piperidine-sulfonyl group is generally stable but may undergo acid-catalyzed hydrolysis to form sulfonic acid derivatives under extreme conditions (e.g., concentrated HCl, 100°C) .
| Reaction Type | Conditions | Product | Key References |
|---|---|---|---|
| Sulfonamide hydrolysis | HCl (conc.), reflux | 4-methoxy-3-sulfophenylpropanamide |
Biological Interactions
In enzymatic environments, the compound may act as a covalent inhibitor by reacting with nucleophilic residues (e.g., cysteine thiols) in target proteins, as observed in PRMT5 inhibitor studies .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the piperidine sulfonamide group is particularly noteworthy as it has been associated with the inhibition of tumor cell proliferation. Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Similar compounds have been studied for their efficacy against bacterial strains, suggesting that 3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide may possess similar properties. This aspect is crucial for developing new antibiotics, especially in the face of rising antibiotic resistance.
Drug Development
The structure of this compound suggests its utility in medicinal chemistry as a lead compound for drug development. Its ability to interact with specific biological targets can be exploited to design new therapeutic agents. For instance:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, which can be leveraged in designing inhibitors for therapeutic purposes.
- Targeting Specific Receptors : The methoxy and chloro substituents may enhance binding affinity to specific receptors or enzymes, improving the pharmacological profile of the resulting drugs.
Structure-Activity Relationship Studies
Research has focused on understanding the relationship between the chemical structure of sulfonamides and their biological activity. These studies typically involve modifying various functional groups to assess their impact on potency and selectivity against target enzymes or receptors. For example:
- Modifications to the piperidine ring or the introduction of additional substituents can lead to variations in bioactivity.
- Comparative studies with other sulfonamide derivatives have provided insights into optimizing the efficacy of new compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are often the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The table below highlights critical differences in molecular structure, substituents, and physicochemical properties among the target compound and its analogues:
Research Findings and Functional Differences
Electronic and Steric Effects
- The target compound ’s piperidine sulfonyl group provides strong electron-withdrawing effects, stabilizing negative charges and influencing reactivity in nucleophilic substitutions. In contrast, the lactam analogue (sc-346755) exhibits ring strain, making it prone to ring-opening reactions under mild conditions .
- The isopropyl-substituted compound (20331-13-9) lacks polar groups, resulting in lower solubility but higher membrane permeability, which may favor absorption in biological systems .
Solubility and Bioavailability
- The hydroxyphenyl analogue (C₉H₁₀ClNO₂) demonstrates superior aqueous solubility due to its phenolic -OH group but may undergo rapid oxidative degradation, limiting its utility in drug formulations .
Conformational Flexibility
- Replacing piperidine with pyrrolidine (sc-346756) reduces ring size, increasing conformational flexibility. This may enhance binding to flexible protein pockets but reduce metabolic stability compared to the rigid piperidine .
Biological Activity
3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C15H21ClN2O4S, which indicates the presence of a chlorine atom, a methoxy group, and a piperidine sulfonamide moiety. Its structural features contribute to its biological properties.
Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors. Specifically, the piperidine sulfonamide group suggests potential activity against choline transporters (CHT), which play a crucial role in neurotransmitter release and modulation.
Anticancer Activity
In studies focusing on analogs of this compound, compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, ML352, identified through high-throughput screening, showed potent inhibition of CHT at low concentrations (100 nM) and high concentrations (10 μM) . This highlights the potential for derivatives of this compound to exhibit similar or enhanced anticancer activities.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications to the piperidine ring and the sulfonamide group can significantly impact biological activity. For example, the introduction of different substituents on the aromatic ring can enhance potency and selectivity towards specific targets .
| Compound | Activity Type | IC50 Value | Notes |
|---|---|---|---|
| ML352 | CHT Inhibitor | 100 nM | Potent at low concentrations |
| Analog 1 | Anticancer | Varies | High activity against HT29 cell line |
| Analog 2 | Anticonvulsant | Varies | Effective in reducing seizure frequency |
Case Studies
A notable study examined a series of piperidinyl benzamides that included analogs similar to this compound. These studies revealed that compounds with methoxy substitutions showed enhanced interaction with biological targets, leading to increased efficacy in cellular models .
Q & A
Q. What are the key considerations for synthesizing 3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide?
Synthesis requires careful optimization of reaction conditions, such as the use of propionic anhydride for acylation and argon atmosphere to prevent side reactions. Intermediate purification via solvent extraction (e.g., CHCl₃) and characterization by NMR (e.g., ¹H and ¹³C) or GC/MS is critical to confirm structural integrity . For analogs, HPLC purity ≥95% is standard for research-grade material .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (SHELXS/SHELXL) for structure solution and refinement, and ORTEP-3 for thermal ellipsoid visualization. Ensure high-resolution data collection (<1.0 Å) to resolve sulfonyl and piperidine moieties .
Q. What analytical techniques are suitable for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard . Complement with mass spectrometry (GC/MS or LC-MS) to verify molecular weight and detect chlorinated byproducts .
Advanced Research Questions
Q. How can density functional theory (DFT) predict thermochemical properties of this compound?
Hybrid functionals like B3LYP, which incorporate exact exchange terms, are recommended for accurate atomization energy and ionization potential calculations. Basis sets such as 6-31G* are suitable for geometry optimization, while solvent effects can be modeled using COSMO . Validate predictions against experimental thermodynamic data (e.g., vapor pressure, enthalpy of formation) .
Q. What strategies resolve contradictions in pharmacological activity data across studies?
Discrepancies may arise from assay conditions (e.g., receptor subtype specificity, cell lines). For serotonin receptor studies (e.g., 5-HT₁D), use selective inhibitors like GR127935 or SB224289 as controls . Cross-validate findings with radioligand binding assays and functional cAMP assays to confirm target engagement .
Q. How to optimize molecular docking studies for sulfonyl-containing derivatives?
Parameterize the sulfonyl group using electrostatic potential-derived charges. Employ flexible docking protocols (e.g., AutoDock Vina) to account for piperidine ring conformation. Validate poses with molecular dynamics (MD) simulations (≥100 ns) in explicit solvent to assess stability .
Methodological Challenges
Q. Why might crystallographic refinement fail for this compound, and how is it addressed?
Disorder in the piperidine-sulfonyl group or poor crystal quality are common issues. Use the WinGX suite for data integration and SHELXL for iterative refinement with restraints on bond lengths/angles. Twinning can be resolved using the TWIN/BASF commands in SHELX .
Q. How to interpret conflicting NMR data for chloro-propanamide derivatives?
Dynamic proton exchange (e.g., amide NH) or rotameric equilibria may cause splitting. Acquire variable-temperature NMR (VT-NMR) to slow exchange processes. For ¹H-¹³C HMBC, confirm through-space correlations between the chloroalkyl chain and aromatic protons .
Data Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
